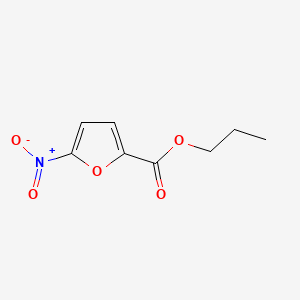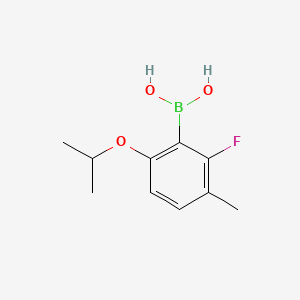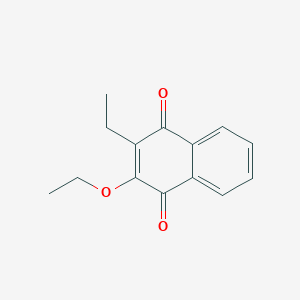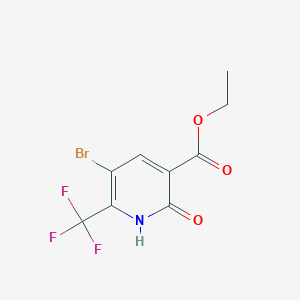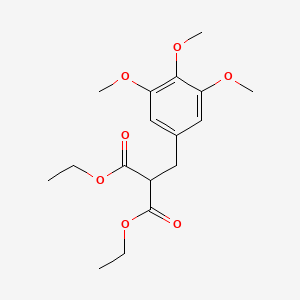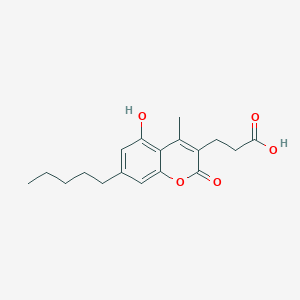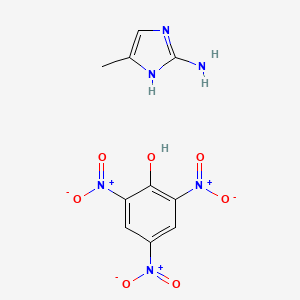
tert-Butyl (R)-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity. This particular compound is notable for its complex structure, which includes a tert-butyl group, a phenyl ring, and a hydroxypropyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenyl)carbamate typically involves the protection of amino groups using tert-butyl carbamate. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride di-tert-butyl dicarbonate . The use of 1,1,1,3,3,3-hexafluoroisopropanol as a solvent and catalyst allows for a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines .
Industrial Production Methods
Industrial production methods for this compound often involve the use of palladium-catalyzed synthesis. tert-Butyl carbamate is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . This method is efficient and allows for the production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenyl)carbamate undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4
Reducing agents: H2/Ni, H2/Rh, LiAlH4, NaBH4
Bases: LDA, NEt3, Py, t-BuOK
Electrophiles: RCOCl, RCHO, CH3I
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions yield alcohols or amines .
Scientific Research Applications
tert-Butyl ®-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenyl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of tert-Butyl ®-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways . The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective properties.
tert-Butyl carbanilate: Another carbamate with a phenyl ring, used in similar applications.
Uniqueness
tert-Butyl ®-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenyl)carbamate is unique due to its complex structure, which includes multiple functional groups that allow for diverse chemical reactivity and applications. Its ability to undergo various chemical reactions and its use in multiple scientific fields highlight its versatility and importance in research and industry.
Properties
Molecular Formula |
C22H29NO5 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
tert-butyl N-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-hydroxypropyl]phenyl]carbamate |
InChI |
InChI=1S/C22H29NO5/c1-22(2,3)28-21(25)23-17-8-6-7-16(14-17)18(24)11-9-15-10-12-19(26-4)20(13-15)27-5/h6-8,10,12-14,18,24H,9,11H2,1-5H3,(H,23,25)/t18-/m1/s1 |
InChI Key |
QZMZXUJZFQUFAG-GOSISDBHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)[C@@H](CCC2=CC(=C(C=C2)OC)OC)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(CCC2=CC(=C(C=C2)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


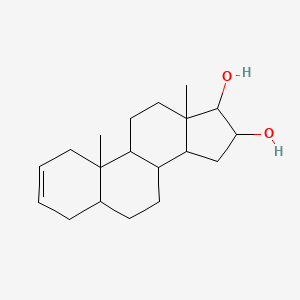


![10-Amino-2,3,5,10-tetrahydro-1H,11H-benzo[d]pyrazolo[1,2-a][1,2]diazepin-11-one](/img/structure/B14022725.png)
